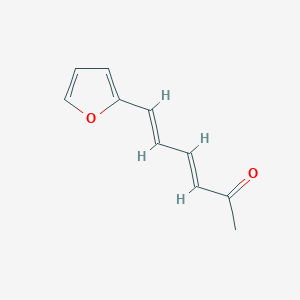
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is an organic compound that features a furan ring attached to a hexadienone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one typically involves the condensation of furfural with acetylacetone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hexadienone chain can be reduced to form saturated or partially saturated products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan derivatives such as furfural and furoic acid.
Reduction: Saturated or partially saturated hexadienone derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexadienone chain can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan derivative with a similar structure but different functional groups.
Furfural: A simpler furan derivative that serves as a precursor for many furan-based compounds.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is unique due to its extended conjugated system, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
113388-26-4 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.1852 |
Synonyme |
6-(2-Furyl)-3,5-hexadien-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















